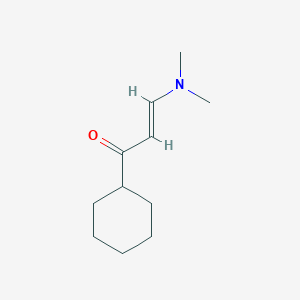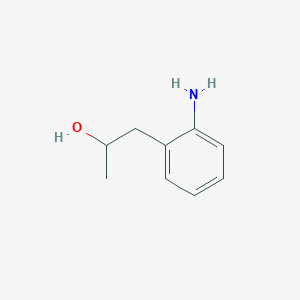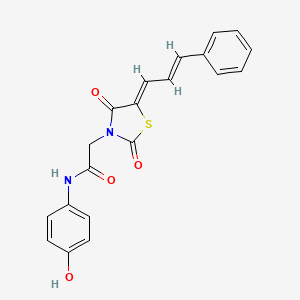![molecular formula C26H29N5O4 B2423735 N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide CAS No. 1251617-02-3](/img/structure/B2423735.png)
N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide” is a complex organic compound. It appears to contain a 1,2,4-triazole moiety, which is a type of heterocyclic compound . These compounds are known for their superior pharmacological applications .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can accommodate a broad range of substituents around the core structures . This allows for the construction of diverse novel bioactive molecules .Aplicaciones Científicas De Investigación
Synthesis of Triazoloquinazolinones
A study by Lou et al. (2018) developed an efficient method for synthesizing 1,2,4-triazolo[5,1-b]quinazolin-9(3H)-ones using a copper-catalyzed domino reaction. This process involves the use of readily available N′-acetyl-2-bromobenzohydrazides with cyanamide, leveraging inexpensive CuI as the catalyst without the need for additional ligands or additives, resulting in good to excellent yields and functional group tolerance (Lou et al., 2018).
Anticancer Activity of Triazoloquinazolinones
Research by Driowya et al. (2016) explored a series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as analogues of CA-4, assessing their tubulin polymerization and growth inhibitory activities. The study identified 3-hydroxy-4-methoxy derivatives as potent inhibitors of tubulin assembly, with N-methylated amid counterpart demonstrating significant anticancer activity across various cancer cell lines. The compounds induced notable cell shape changes, cell migration, and tube formation in HUVECs, indicating potential as vascular disrupting agents (Driowya et al., 2016).
Benzodiazepine Receptor Binding Activity
A study by Francis et al. (1991) explored 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues for their affinity to the benzodiazepine receptor. The research aimed to assess the impact of the 2-substituent and ring substitution on activity, employing novel synthetic routes including a two-step process starting with anthranilonitrile and a hydrazide. Among the screened compounds, three showed potent benzodiazepine antagonistic activity in rat models, with 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) exhibiting comparable activity to CGS 8216 from the pyrazolo[4,3-c]quinoline series (Francis et al., 1991).
Mecanismo De Acción
The mechanism of action of a compound depends on its structure and the biological system it interacts with. 1,2,4-Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-3-[2-[(3-methoxyphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-35-20-11-7-8-18(16-20)17-30-26(34)31-22-13-6-5-12-21(22)24(33)29(25(31)28-30)15-14-23(32)27-19-9-3-2-4-10-19/h5-8,11-13,16,19H,2-4,9-10,14-15,17H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQRSGYUOVVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423655.png)
![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)


![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)
![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)
![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)
![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2423674.png)
